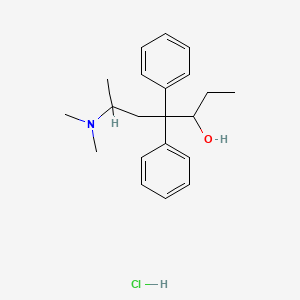

Dimepheptanol hydrochloride

Description

Properties

CAS No. |

23164-36-5 |

|---|---|

Molecular Formula |

C21H30ClNO |

Molecular Weight |

347.9 g/mol |

IUPAC Name |

6-(dimethylamino)-4,4-diphenylheptan-3-ol;hydrochloride |

InChI |

InChI=1S/C21H29NO.ClH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H |

InChI Key |

GMNBUMFCZAZBQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Chemical Synthesis and Advanced Methodologies

Established Synthetic Routes to Dimepheptanol Hydrochloride

The primary established synthetic route to Dimepheptanol involves the synthesis of its ketone precursor, 6-(dimethylamino)-4,4-diphenylheptan-3-one, followed by reduction to the corresponding alcohol, Dimepheptanol.

A key precursor for this synthesis is 4-(dimethylamino)-2,2-diphenylpentanitrile. The synthesis of the ketone proceeds via a Grignard reaction. A solution of 4-(dimethylamino)-2,2-diphenylpentanitrile in a suitable solvent like xylene is reacted with an ethyl magnesium halide, such as ethyl magnesium bromide, in a solvent like ether. This reaction forms a 4-(dimethylamino)-2,2-diphenylpentanitrile ethyl magnesium halide complex. Subsequent heating, followed by treatment with concentrated hydrochloric acid, yields 6-(dimethylamino)-4,4-diphenylheptan-3-one google.com. The final step to obtain Dimepheptanol is the reduction of this ketone.

Grignard Reaction: 4-(dimethylamino)-2,2-diphenylpentanitrile + Ethyl magnesium bromide → Intermediate complex

Hydrolysis: Intermediate complex + HCl → 6-(dimethylamino)-4,4-diphenylheptan-3-one

Reduction: 6-(dimethylamino)-4,4-diphenylheptan-3-one → 6-(dimethylamino)-4,4-diphenylheptan-3-ol (Dimepheptanol)

Salt Formation: Dimepheptanol + HCl → this compound

Specific Methodologies for Isomer Production (e.g., Crystallization-Based Separation)

Dimepheptanol has two stereocenters, resulting in four stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). These are often grouped into two racemic diastereomers: α-methadol and β-methadol chemeurope.com. The separation of these isomers is crucial as they can exhibit different pharmacological activities.

One established method for isomer separation is crystallization-based resolution , which can be applied to the ketone precursor. This technique involves the use of a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by crystallization wikipedia.org.

For instance, the resolution of 6-(dimethylamino)-4,4-diphenylheptan-3-one can be achieved using a chiral agent like a bromocamphor salt. The racemic ketone is mixed with the chiral salt in a solvent mixture, such as absolute alcohol and demineralized water, and heated. Upon cooling, one diastereomer preferentially crystallizes and can be isolated by filtration google.com. This diastereomer can then be treated to remove the chiral auxiliary, yielding the enantiomerically enriched ketone, which can then be reduced to the corresponding optically active Dimepheptanol isomer.

Table 1: Crystallization-Based Resolution of 6-(dimethylamino)-4,4-diphenylheptan-3-one

| Step | Description |

|---|---|

| 1. Diastereomeric Salt Formation | Racemic 6-(dimethylamino)-4,4-diphenylheptan-3-one is reacted with a chiral resolving agent (e.g., bromocamphor salt) in a suitable solvent. |

| 2. Crystallization | The solution is heated and then cooled to induce the crystallization of the less soluble diastereomeric salt. |

| 3. Separation | The crystallized diastereomer is separated from the solution containing the more soluble diastereomer by filtration. |

| 4. Liberation of Enantiomer | The chiral resolving agent is removed from the isolated diastereomer to yield the enantiomerically pure ketone. |

Exploration of Alternative Synthetic Pathways

While the Grignard reaction with a nitrile precursor is a well-documented route, alternative pathways to analogous 4,4-diphenyl-3-heptanone structures have been explored in the broader context of opioid synthesis. These often involve modifications in the starting materials or the sequence of bond-forming reactions. For instance, variations in the Grignard reagent or the nitrile substrate could be employed to synthesize different analogues.

Modern Chemical Methodologies in this compound Synthesis

Modern synthetic chemistry offers a range of techniques to improve the efficiency, selectivity, and purity of pharmaceutical compounds like this compound.

Optimization Strategies for Yield and Purity

The optimization of the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters for optimization in the established Grignard synthesis include:

Reaction Temperature: Controlling the temperature during the Grignard reaction and the subsequent hydrolysis is critical to prevent side reactions.

Solvent System: The choice of solvent can significantly impact the solubility of reactants and intermediates, affecting reaction rates and yields.

Stoichiometry of Reagents: Precise control over the molar ratios of the nitrile precursor, Grignard reagent, and acid is necessary for efficient conversion and to minimize unreacted starting materials.

Post-synthesis, purification techniques such as recrystallization and chromatography are employed to achieve high purity of the final this compound product.

Table 2: Parameters for Optimization of Dimepheptanol Synthesis

| Parameter | Importance | Optimization Approach |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. | Systematic variation to find the optimal temperature profile for each step. |

| Solvent | Influences solubility and reaction kinetics. | Screening of different solvents and solvent mixtures. |

| Reagent Stoichiometry | Impacts conversion efficiency and impurity formation. | Titration of reagent ratios to determine the ideal balance. |

| Reaction Time | Ensures complete reaction without product degradation. | Monitoring reaction progress over time using analytical techniques like TLC or HPLC. |

Stereoselective Synthesis Approaches for Isomeric Forms

Modern stereoselective synthesis aims to directly produce a single desired stereoisomer, bypassing the need for chiral resolution of a racemic mixture. For a molecule like Dimepheptanol, this would involve the stereocontrolled formation of one or both of the chiral centers.

Approaches that could be applied include:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key reaction, such as the reduction of the ketone. After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysts: The use of a chiral catalyst, for example in the reduction of the 6-(dimethylamino)-4,4-diphenylheptan-3-one, can favor the formation of one enantiomer of Dimepheptanol over the other.

Substrate-Controlled Diastereoselection: The existing stereocenter in an enantiomerically pure precursor can influence the stereochemical outcome of a subsequent reaction to form the second stereocenter.

While specific applications of these methods to Dimepheptanol are not extensively documented in publicly available literature, they represent the forefront of modern organic synthesis for producing enantiomerically pure pharmaceuticals.

Impurity Profiling and Control in Synthetic Processes

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, and degradation products researchgate.net.

Potential impurities in the synthesis of this compound could include:

Unreacted Starting Materials: Residual 4-(dimethylamino)-2,2-diphenylpentanitrile or 6-(dimethylamino)-4,4-diphenylheptan-3-one.

By-products of the Grignard Reaction: Formation of other addition products or side-reaction products.

Isomeric Impurities: Presence of undesired stereoisomers of Dimepheptanol.

Reagents and Solvents: Residual solvents or reagents used in the synthesis and purification steps.

The control of these impurities is achieved through a combination of optimizing reaction conditions to minimize their formation and implementing effective purification methods to remove them from the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are essential for the detection, identification, and quantification of impurities.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-(dimethylamino)-4,4-diphenylheptan-3-one |

| 4-(dimethylamino)-2,2-diphenylpentanitrile |

| Ethyl magnesium bromide |

| α-methadol |

Molecular Pharmacology and Receptor Level Investigations

Opioid Receptor Binding Kinetics and Thermodynamics

There is no published data on the binding kinetics (association and dissociation rates) or the thermodynamic profile (the enthalpic and entropic contributions to binding) of Dimepheptanol hydrochloride at the mu, delta, or kappa opioid receptors.

Mu-Opioid Receptor (MOR) Interactions

Specific binding affinity values (Ki), association rate constants (Kon), or dissociation rate constants (Koff) for the interaction of this compound with the mu-opioid receptor are not documented in the available literature.

Delta-Opioid Receptor (DOR) Interactions

Similarly, there is a lack of data regarding the binding kinetics and thermodynamics of this compound at the delta-opioid receptor.

Kappa-Opioid Receptor (KOR) Interactions

No studies detailing the binding affinity, kinetics, or thermodynamic properties of this compound at the kappa-opioid receptor could be identified.

Ligand Efficacy and Signaling Bias at Opioid Receptors

The functional activity of this compound at opioid receptors, including its efficacy and potential for biased signaling, remains uncharacterized.

Agonism, Antagonism, and Partial Agonism Profiles

Without functional assay data, such as EC50 (half-maximal effective concentration) and Emax (maximum effect) values from studies like GTPγS binding or cAMP inhibition assays, it is not possible to define the agonist, antagonist, or partial agonist profile of this compound at the mu, delta, or kappa opioid receptors.

Biased Agonism and Downstream Signaling Pathways

The concept of biased agonism, where a ligand preferentially activates one intracellular signaling pathway over another (e.g., G protein signaling versus β-arrestin recruitment), is a critical area of modern pharmacology. However, no research has been published investigating whether this compound exhibits biased agonism at any of the opioid receptors or detailing its effects on specific downstream signaling pathways.

Intracellular Signaling Cascades Mediated by this compound

As an opioid receptor agonist, this compound's binding to G protein-coupled receptors (GPCRs), primarily the µ-opioid receptor, initiates a cascade of intracellular events. These signaling pathways are characteristic of opioids and are crucial in mediating their analgesic and other central nervous system effects.

Upon binding to opioid receptors, which are coupled to inhibitory G proteins (Gi/o), this compound triggers the dissociation of the G protein subunits (α and βγ) nih.govnih.gov. The activated αi/o subunit directly inhibits the activity of the enzyme adenylate cyclase nih.govnih.gov. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. The reduction in cAMP levels has widespread downstream effects, including the modulation of protein kinase A (PKA) activity, which in turn influences the function of various cellular proteins and ion channels nih.gov.

Table 1: Effects of this compound on the Adenylate Cyclase-cAMP Pathway

| Parameter | Effect of this compound | Consequence |

| G Protein Coupling | Activation of Gi/o proteins | Inhibition of downstream effectors |

| Adenylate Cyclase Activity | Inhibition | Decreased production of cAMP |

| Intracellular cAMP Levels | Reduction | Altered activity of cAMP-dependent pathways |

| Protein Kinase A (PKA) Activity | Decreased | Reduced phosphorylation of target proteins |

This table is based on the established mechanism of action for µ-opioid receptor agonists.

A critical aspect of this compound's mechanism of action is its ability to modulate the activity of various ion channels, which directly impacts neuronal excitability. This modulation is primarily mediated by the Gβγ subunits of the activated G protein youtube.com.

Opioid receptor activation by compounds like this compound leads to the inhibition of voltage-gated calcium channels (VGCCs), particularly the N-type, P/Q-type, and L-type channels nih.govresearchgate.net. This inhibition reduces the influx of calcium ions into the presynaptic terminal, a crucial step for the release of neurotransmitters youtube.comyoutube.com.

Table 2: Modulation of Ion Channels by this compound

| Ion Channel Type | Effect of this compound | Mechanism | Functional Outcome |

| Voltage-Gated Calcium Channels (N-type, P/Q-type) | Inhibition of opening | Gβγ subunit interaction with the channel | Decreased neurotransmitter release |

| G protein-coupled Inwardly Rectifying Potassium Channels (GIRKs) | Activation (opening) | Gβγ subunit interaction with the channel | Neuronal hyperpolarization, decreased excitability |

This table summarizes the generally accepted effects of µ-opioid receptor agonists on key ion channels.

The culmination of adenylate cyclase inhibition and ion channel modulation is a significant reduction in the release of various neurotransmitters from nerve terminals. By inhibiting presynaptic calcium influx, this compound effectively suppresses the release of excitatory neurotransmitters that are pivotal in the transmission of pain signals.

Key neurotransmitters affected include:

Substance P: A neuropeptide involved in the transmission of pain signals from the periphery to the central nervous system. Opioids inhibit its release from primary afferent neurons in the spinal cord nih.gov.

This presynaptic inhibition is a cornerstone of the analgesic efficacy of this compound and other opioid agonists nih.gov.

Comparative Molecular Pharmacology with Structurally Related Opioids

This compound belongs to the diphenylheptylamine class of opioids, with methadone being its most well-known structural analogue. While sharing the fundamental mechanism of µ-opioid receptor agonism, subtle differences in their molecular interactions can lead to variations in their pharmacological profiles.

Compared to morphinan-based opioids like morphine, diphenylheptylamines such as methadone, and by extension this compound, may exhibit a more complex interaction with ion channels. As previously mentioned, studies on methadone have suggested a direct calcium channel blocking activity in addition to the G protein-mediated inhibition purdue.edu. This could contribute to differences in efficacy, side-effect profiles, and the management of certain types of pain, particularly neuropathic pain, where methadone has shown some advantages.

Furthermore, the kinetics of receptor binding and dissociation, as well as the propensity to induce receptor desensitization and internalization, can vary among different opioid classes. While specific data for this compound is limited, the sustained G protein activation observed with some biased agonists highlights the potential for nuanced signaling profiles even within the same receptor type nih.gov. The interaction with other receptor systems, such as NMDA receptor antagonism reported for methadone, may also be a point of differentiation from classical opioids, although this has not been specifically documented for this compound nih.gov.

Table 3: Comparative Molecular Actions of Opioid Classes

| Feature | Morphinans (e.g., Morphine) | Diphenylheptylamines (e.g., Methadone, Dimepheptanol) |

| Primary Mechanism | µ-opioid receptor agonism | µ-opioid receptor agonism |

| Adenylate Cyclase | Inhibition via Gi/o | Inhibition via Gi/o |

| Calcium Channels | G protein-mediated inhibition | G protein-mediated inhibition and potential direct blockade |

| Potassium Channels | G protein-mediated activation | G protein-mediated activation |

| NMDA Receptor | No significant interaction | Potential for antagonism (demonstrated with methadone) |

This table provides a generalized comparison based on the known pharmacology of these opioid classes.

Preclinical Pharmacokinetic and Metabolic Research

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Information detailing the ADME properties of Dimepheptanol hydrochloride is conspicuously absent from the reviewed literature.

In Vitro Metabolic Stability and Biotransformation

No specific studies utilizing standard in vitro models such as hepatic microsomes or S9 fractions to evaluate the metabolic stability and biotransformation of this compound were identified. These types of studies are fundamental in early drug development to predict a compound's metabolic clearance and to identify the enzymes responsible for its breakdown.

Hepatic Microsomal and S9 Fraction Studies

There are no available research findings from studies using liver microsomes or S9 fractions to determine the in vitro intrinsic clearance or metabolic pathways of this compound. Such studies would typically provide data on the rate of disappearance of the parent compound over time when incubated with these liver enzyme preparations.

Identification of Primary Metabolites and Their Pathways

The primary metabolites of this compound and the specific metabolic pathways, such as oxidation, reduction, or conjugation, have not been documented. While some literature references a compound named "Methadol" as a minor, active metabolite of Methadone, there is no research focusing on the subsequent metabolic fate of Dimepheptanol (also known as Methadol) itself nih.govcreative-diagnostics.comwdh.ac.id.

In Vivo Pharmacokinetic Profiling in Animal Models

Comprehensive in vivo pharmacokinetic studies of this compound in common preclinical animal models such as rats, mice, or dogs appear to be unpublished. These studies are crucial for understanding how a drug behaves in a living organism.

Species-Specific Pharmacokinetic Parameters

No data tables or specific values for key pharmacokinetic parameters—such as clearance (CL), volume of distribution (Vd), time to maximum concentration (Tmax), elimination half-life (T1/2), and area under the curve (AUC)—for this compound in any animal species were found. The literature discusses the pharmacokinetic profiles of other opioids, but not Dimepheptanol researchgate.netnih.gov.

Allometric Scaling in Preclinical Pharmacokinetic Extrapolation

The application of allometric scaling, a mathematical method used to predict human pharmacokinetic parameters from animal data, has not been described for this compound. This step is a common practice in drug development to estimate a safe starting dose for human trials, but its use for this specific compound is not documented in the available literature.

Physiologically Based Pharmacokinetic (PBPK) Modeling Applications

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical substance in humans and other animal species. These models integrate data on the physiological parameters of the species, the physicochemical properties of the compound, and its biochemical interactions with the organism.

A thorough review of scientific literature reveals a notable absence of specific PBPK modeling applications for this compound. While PBPK models are established tools in drug development for predicting pharmacokinetics, no published studies appear to have developed or utilized such a model to describe the disposition of this compound in any preclinical species.

Enzyme Systems Involved in this compound Metabolism

The metabolism of xenobiotics, including pharmaceutical compounds, is a critical process that determines their efficacy and potential for toxicity. This biotransformation is primarily carried out by various enzyme systems within the body.

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the Phase I metabolism of a vast array of drugs. These enzymes are primarily located in the liver and are responsible for oxidative biotransformations. Many opioid compounds are known substrates, inhibitors, or inducers of CYP enzymes. nih.govnih.gov For instance, the related compound methadone is metabolized by multiple CYP enzymes, including CYP3A4, CYP2B6, and CYP2C19. clinpgx.orgacs.orgnih.gov

However, specific preclinical research detailing the interactions of this compound with CYP enzymes is not available in the current body of scientific literature. There are no definitive studies identifying which specific CYP isozymes are responsible for its metabolism, nor are there data on its potential to inhibit or induce these enzymes.

While CYP enzymes are central to drug metabolism, other non-CYP mediated pathways also play a significant role. These can include enzymes such as flavin-containing monooxygenases (FMOs), uridine (B1682114) diphosphate-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and various hydrolases. technologynetworks.combioivt.comevotec.com These pathways are particularly important for compounds that are poor substrates for CYP enzymes. youtube.com

Preclinical studies specifically investigating the role of non-CYP mediated metabolic pathways in the biotransformation of this compound have not been identified in the scientific literature. Consequently, the contribution of these alternative enzymatic systems to the clearance and metabolic profile of this compound remains uncharacterized.

Isomeric Metabolism and Chiral Pharmacokinetics

Dimepheptanol is a chiral compound, meaning it exists as different stereoisomers (enantiomers and diastereomers). It is well-established that stereoisomers of a drug can exhibit significant differences in their pharmacological activity and pharmacokinetic properties. nih.govzlibrary.to This is due to the stereoselective nature of interactions with enzymes and receptors. For example, the enantiomers of methadone show different rates of metabolism and plasma protein binding. tg.org.au

Despite the chiral nature of Dimepheptanol, there is a lack of published preclinical research on its isomeric metabolism and chiral pharmacokinetics. Studies detailing the stereoselective absorption, distribution, metabolism, and excretion of the different isomers of this compound are not available. Therefore, the pharmacokinetic profiles of the individual isomers and the potential for chiral inversion have not been elucidated.

Metabolomic Profiling in Response to this compound Exposure

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In pharmacology and toxicology, metabolomic profiling can provide valuable insights into the biochemical effects of a drug and can help identify biomarkers of exposure or effect. mdpi.comnih.gov

A comprehensive search of the scientific literature did not yield any studies on the metabolomic profiling in response to this compound exposure in any preclinical model. As such, the systemic or tissue-specific metabolic changes induced by this compound have not been documented.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships for Opioid Receptor Affinity and Efficacy

The interaction of Dimepheptanol with opioid receptors is governed by its distinct chemical structure. As an acyclic opioid, its flexibility allows it to adopt a conformation that facilitates binding to the receptor pocket. The structure-activity relationship (SAR) for Dimepheptanol and its analogs helps to identify the key molecular features responsible for its affinity and efficacy at opioid receptors.

Influence of Stereochemistry on Pharmacological Activity

Dimepheptanol, also known as methadol, possesses two chiral centers, leading to the existence of four possible stereoisomers. The spatial arrangement of atoms in these isomers plays a critical role in their interaction with the inherently chiral opioid receptors, resulting in significant differences in their pharmacological profiles.

Research into the optical isomers of methadol and its derivatives has demonstrated a clear stereoselectivity in their binding to opiate receptors in rat brain homogenates nih.gov. The relative affinities of these isomers in competing for receptor binding sites generally parallel their observed analgesic effects nih.gov. For instance, studies comparing the isomers of the related compound methadone show that the l-isomer is substantially more active as an analgesic, a difference attributed to steric hindrance at the receptor site nih.gov. In the case of methadol, the reduction of d-methadone and subsequent N-demethylation yields alpha-l-normethadol, a potent derivative with receptor binding affinities similar to the highly active l-methadone nih.gov. Conversely, the same process starting with l-methadone results in derivatives with reduced effectiveness nih.gov.

This stereochemical dependence underscores that the three-dimensional shape of the molecule is a crucial determinant of its ability to fit into the opioid receptor's binding pocket and elicit a pharmacological response.

| Compound | IC50 (nM) for ³H-DHM Binding | IC50 (nM) for ³H-NLX Binding |

|---|---|---|

| l-Methadone | 7.5 | 15 |

| d-Methadone | 220 | 450 |

| alpha-d-Methadol | 40 | 60 |

| alpha-l-Methadol | 120 | 200 |

| alpha-d-Normethadol | 25 | 40 |

| alpha-l-Normethadol | 8 | 15 |

Data in the table is derived from studies on the binding of methadone and methadol isomers to opiate receptors in rat brain homogenates, showing the concentration required to inhibit 50% of the binding of ³H-dihydromorphine (³H-DHM) and ³H-naloxone (³H-NLX) nih.gov.

Impact of Substituent Modifications on Receptor Interactions

Modifying the chemical structure of Dimepheptanol by adding, removing, or changing functional groups can significantly alter its interaction with opioid receptors. These modifications can affect the compound's binding affinity, selectivity for different receptor subtypes (μ, δ, κ), and functional activity (agonist, partial agonist, or antagonist).

General principles of SAR in opioids often show that increasing the chain length of the N-alkyl group can modulate potency and activity. In some opioid series, N-substituents with 3 to 5 carbons, such as allyl or cyclopropylmethyl groups, can confer antagonist properties to the molecule youtube.com. While specific studies on a wide range of N-substituents for Dimepheptanol are limited in the available literature, these general SAR principles provide a framework for predicting how such modifications might influence its pharmacological profile.

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Computational methods are powerful tools for investigating the interactions between ligands like Dimepheptanol and their biological targets. In silico modeling and QSAR analysis provide insights into the molecular basis of opioid activity and can guide the design of new, improved analgesics.

Predictive Modeling of Receptor Binding and Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities kcl.ac.uk. By analyzing how variations in structural features (descriptors) correlate with changes in activity, QSAR models can be developed to predict the affinity and efficacy of novel or untested compounds nih.gov.

For opioids, QSAR models are frequently used to predict binding affinity to the μ-opioid receptor (μOR) kcl.ac.uknih.gov. These models can help identify the key physicochemical properties—such as hydrophobicity, electronic properties, and steric factors—that are crucial for potent receptor binding. Although specific QSAR models developed for Dimepheptanol were not identified in the searched literature, the methodology has been successfully applied to other classes of opioids, such as fentanyl analogs nih.gov. Such an approach could be applied to a series of Dimepheptanol analogs to build predictive models for their opioid receptor activity, facilitating the identification of more potent and selective compounds.

Virtual Screening and Ligand Design for Novel Analogues

Virtual screening is a computational technique that involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as an opioid receptor ucsf.edu. This method can be either structure-based, which requires the 3D structure of the receptor, or ligand-based, which uses the structure of known active ligands nih.gov.

Structure-based virtual screening, or docking, simulates the binding of millions of virtual molecules into the receptor's active site, scoring them based on their predicted binding affinity escholarship.org. This approach can rapidly identify novel chemical scaffolds that are unrelated to known opioids but possess the correct geometry and chemical properties to bind to the receptor escholarship.org. Ligand-based methods, in contrast, search for molecules that are structurally similar to known active compounds like Dimepheptanol nih.gov.

These virtual screening techniques accelerate the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing, thereby reducing the time and cost associated with finding new therapeutic leads ucsf.eduday1hpc.com.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By simulating the Dimepheptanol-opioid receptor complex in a realistic environment (e.g., embedded in a lipid membrane with water), MD can provide detailed, atomic-level insights into the binding process and the mechanism of receptor activation nih.govmdpi.com.

MD simulations can reveal the specific binding mode of a ligand, identifying the key amino acid residues in the receptor that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the drug molecule researchgate.netbenthamopenarchives.com. For opioid agonists, these simulations can also shed light on the conformational changes that the receptor undergoes upon ligand binding, which is the first step in initiating the intracellular signaling cascade that leads to analgesia researchgate.netbenthamopenarchives.com. Long-timescale MD simulations can even predict the existence of previously unobserved, druggable states of the receptor stanford.edu.

While specific MD simulations for the Dimepheptanol-receptor complex are not detailed in the available research, numerous studies on other opioids, such as morphine and fentanyl, have demonstrated the utility of this technique mdpi.comresearchgate.net. These studies have helped to elucidate distinct binding modes for agonists versus antagonists and to understand the molecular switches within the receptor that control its activation state benthamopenarchives.com. Similar computational investigations of Dimepheptanol would be invaluable for understanding its precise mechanism of action at the molecular level.

Chemoinformatics and Data Mining for Opioid Structure-Activity Landscape

Chemoinformatics and data mining have become indispensable tools in modern medicinal chemistry for navigating the complex structure-activity landscape of opioids. These computational techniques allow for the systematic analysis of large datasets to identify the key molecular features that govern a compound's analgesic efficacy and its interaction with opioid receptors. While specific chemoinformatic studies exclusively focused on Dimepheptanol hydrochloride are not extensively documented in publicly available literature, the principles and methodologies are broadly applied to the class of 4,4-diphenylheptane opioids, including its close structural analog, methadone.

The primary goal of these computational approaches is to build predictive models that correlate a molecule's structural or physicochemical properties with its biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling. For a compound like Dimepheptanol, a QSAR study would involve compiling a dataset of its analogs and isomers, each with measured activities at the µ (mu), δ (delta), and κ (kappa) opioid receptors.

The process begins with the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical representations of various aspects of a molecule's structure and properties. They can be broadly categorized into:

1D descriptors: Basic molecular properties such as molecular weight, atom count, and logP (a measure of lipophilicity).

2D descriptors: Information derived from the 2D structure, including topological indices, molecular connectivity, and the presence of specific functional groups.

3D descriptors: Properties derived from the 3D conformation of the molecule, such as molecular shape and volume.

For Dimepheptanol and its isomers, key descriptors would likely include those related to its lipophilicity (AlogP), the number of rotatable bonds which influences conformational flexibility, and the polar surface area which affects membrane permeability. ebi.ac.uk

| Descriptor | Value | Significance in Opioid SAR |

|---|---|---|

| Molecular Formula | C21H29NO | Defines the elemental composition. |

| Molecular Weight | 311.47 g/mol | Influences absorption and distribution. ebi.ac.uk |

| AlogP | 4.08 | A measure of lipophilicity, crucial for blood-brain barrier penetration. ebi.ac.uk |

| Polar Surface Area | 23.47 Ų | Affects membrane permeability and interaction with polar receptor sites. ebi.ac.uk |

| #Rotatable Bonds | 7 | Indicates molecular flexibility, which is important for receptor binding. ebi.ac.uk |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions with the opioid receptor. ebi.ac.uk |

| Hydrogen Bond Acceptors | 2 | Potential for hydrogen bonding interactions with the opioid receptor. ebi.ac.uk |

| Basic pKa | 9.57 | Describes the ionization state of the dimethylamino group at physiological pH, which is critical for the key ionic interaction with the receptor. ebi.ac.uk |

Once the descriptors are calculated, data mining algorithms and machine learning techniques are employed to build a QSAR model. Methods such as multiple linear regression, partial least squares, and support vector machines are used to find a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). Such a model for the Dimepheptanol class of compounds could reveal, for instance, that higher lipophilicity within a certain range enhances binding to the µ-opioid receptor, while the specific stereochemistry of the hydroxyl and dimethylamino groups dictates agonist efficacy.

Furthermore, molecular docking simulations, a key component of computational studies, can provide insights into how Dimepheptanol and its isomers bind to the active site of opioid receptors. These simulations would likely show that the protonated dimethylamino group forms a crucial ionic bond with a conserved aspartate residue (Asp147 in the µ-opioid receptor), a hallmark interaction for many opioids. The two phenyl rings would engage in hydrophobic interactions within the receptor's binding pocket, while the hydroxyl group could form hydrogen bonds with other residues, further stabilizing the complex. Differences in the docking scores and binding poses among the isomers could explain their varying potencies and receptor selectivities.

The table below illustrates a hypothetical dataset that would be used for a chemoinformatic analysis of Dimepheptanol isomers and related compounds. The activity data is illustrative to demonstrate the concept.

| Compound | Stereochemistry | AlogP | µ-Opioid Receptor Affinity (Ki, nM) - Illustrative |

|---|---|---|---|

| Methadone | Racemic | 3.93 | 10 |

| Dimepheptanol | Racemic Mixture | 4.08 | 15 |

| l-Alphamethadol | (3S, 6S) | 4.08 | 5 |

| d-Alphamethadol | (3R, 6R) | 4.08 | 50 |

| l-Betamethadol | (3S, 6R) | 4.08 | 25 |

| d-Betamethadol | (3R, 6S) | 4.08 | 100 |

By mining such datasets, researchers can construct a comprehensive map of the opioid structure-activity landscape, guiding the design of new analgesics with potentially improved therapeutic profiles.

Advanced Analytical Methodologies for Dimepheptanol Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For dimepheptanol hydrochloride analysis, several advanced chromatographic techniques are employed, each offering distinct advantages depending on the research objective.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds like this compound. analchemres.org The separation is achieved by passing a sample through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure.

Different detection modes can be coupled with HPLC to identify and quantify the separated components. A common detector is the UV-Vis detector, which measures the absorbance of light by the analyte at a specific wavelength. mdpi.com For multi-component drug analysis, developing a stability-indicating HPLC method is crucial. almacgroup.com

For enhanced sensitivity and specificity, HPLC systems can be coupled with a mass spectrometer (MS). HPLC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, allowing for the precise determination of the mass-to-charge ratio of the analyte and its fragments. fda.govsemanticscholar.orgnih.gov This is particularly useful for confirming the identity of this compound and for quantifying it in complex biological matrices. semanticscholar.orgnih.gov High-resolution mass spectrometry (HRMS) coupled with HPLC provides even greater accuracy in mass measurements, aiding in the confident identification of the parent compound and its metabolites. fda.govnih.gov

| Parameter | HPLC-UV | HPLC-MS |

| Principle | Separation based on differential partitioning between mobile and stationary phases; Detection based on UV light absorption. | Separation by HPLC; Detection based on mass-to-charge ratio of ionized molecules. |

| Selectivity | Moderate; depends on the chromophore of the analyte. | High; based on molecular weight and fragmentation patterns. |

| Sensitivity | Generally lower than MS. | High, often in the nanogram to picogram range. |

| Application | Routine quantification, purity analysis. | Compound identification, quantification in complex matrices, metabolite studies. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While this compound itself may require derivatization to increase its volatility, GC-MS is highly effective for trace analysis and identifying metabolites. researchgate.netmdpi.com

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase as it passes through a capillary column. ekb.eg The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. ekb.eg GC-MS is a common technique for identifying and quantifying drugs of abuse and their metabolites in biological samples. researchgate.netmdpi.com For certain compounds, derivatization is necessary to improve their chromatographic properties. mdpi.com

The high sensitivity of GC-MS makes it suitable for detecting trace amounts of this compound and its metabolites in various biological samples. nih.govnih.gov The fragmentation patterns obtained from the mass spectrometer are invaluable for elucidating the structure of unknown metabolites. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Bioanalytical Applications

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, higher resolution, and increased sensitivity. mdpi.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for bioanalytical applications. mdpi.commsacl.org

UPLC-MS/MS is widely used for the quantification of drugs and their metabolites in biological fluids such as blood, urine, and oral fluid. frontiersin.orgdepositolegale.it The technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of metabolites often present in these samples. unito.ituniroma1.it The use of tandem mass spectrometry allows for selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, further enhancing selectivity and reducing background noise. unito.it

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the chemical structure of molecules and assessing their purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective method for elucidating the structure of organic compounds. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, ¹H and ¹³C NMR spectroscopy can be used to confirm its chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals.

NMR is a non-destructive technique that can provide a wealth of structural information quickly and accurately. nih.gov Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between different atoms within the molecule, providing unambiguous structural assignment. While chromatographic techniques are often used for quantification, quantitative NMR (qNMR) can also be a powerful tool for determining the purity of a sample without the need for a reference standard of the impurities. researchgate.netrsc.org

Mass Spectrometry (MS/MS) for Metabolite Characterization

Tandem mass spectrometry (MS/MS) is a critical tool for the characterization of drug metabolites. semanticscholar.org After a drug like this compound is metabolized in the body, various chemical modifications can occur. MS/MS helps in identifying these modifications by analyzing the fragmentation patterns of the metabolite ions. ojp.govnih.gov

In a typical MS/MS experiment, the precursor ion of a potential metabolite is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions provide structural information that can be used to deduce the site of metabolic modification. utwente.nlscispace.com High-resolution mass spectrometry (HRMS) is particularly valuable in this context as it provides highly accurate mass measurements of both the precursor and product ions, which helps in determining the elemental composition and confirming the identity of the metabolites. nih.gov

| Analytical Technique | Application in this compound Research | Key Findings |

| HPLC-UV | Quantification in pharmaceutical formulations. | Provides accurate and precise measurements of the parent drug concentration. nih.gov |

| HPLC-MS | Identification and quantification in biological samples. | Confirms the presence of the drug and allows for sensitive quantification. fda.gov |

| GC-MS | Trace analysis and identification of volatile metabolites. | Enables the detection of low levels of metabolites, often after derivatization. nih.gov |

| UPLC-MS/MS | High-throughput bioanalysis of the drug and its metabolites. | Offers rapid and highly sensitive quantification in complex matrices like blood and urine. frontiersin.org |

| NMR | Structural confirmation and purity assessment. | Provides unambiguous structural elucidation and can determine the absolute purity of the compound. nih.gov |

| MS/MS | Characterization of metabolic pathways. | Elucidates the structures of metabolites by analyzing their fragmentation patterns. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. This compound, containing phenyl rings, exhibits characteristic absorbance in the ultraviolet range, making this method suitable for its quantification.

The development of a UV-Vis spectroscopic assay involves identifying the wavelength of maximum absorbance (λmax), where the compound shows the highest sensitivity. For methadone, a structurally related opioid, studies have identified significant absorption at wavelengths of 259 nm, 265 nm, and 292 nm. lww.com The selection of an appropriate solvent is crucial, as it can influence the absorption spectrum of the analyte. A study on the analysis of methadone in hair utilized UV detection at a λmax of 205 nm after a microextraction process. Another investigation involving tapentadol (B1681240) hydrochloride, also an opioid analgesic, determined its λmax at 275 nm in a methanol (B129727) and water medium. For this compound, the initial step would involve scanning a dilute solution across the UV spectrum to determine its specific λmax.

Once the λmax is established, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. This linear relationship allows for the quantification of this compound in unknown samples by measuring their absorbance and interpolating the concentration from the standard curve. lww.comresearchgate.net

| Compound | λmax (nm) | Solvent/Medium | Reference |

|---|---|---|---|

| Methadone | 259, 265, 292 | Diluted aqueous solution | lww.com |

| Methadone | 205 | Acidic aqueous solution (acceptor phase) | |

| Tapentadol Hydrochloride | 275 | Methanol and Water |

Method Validation and Metrological Considerations in Analytical Chemistry

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. It is a critical requirement for quality control and regulatory submissions in the pharmaceutical industry. researchgate.netjddtonline.info For this compound, any analytical method developed for its assay or impurity determination must undergo rigorous validation to ensure the reliability, quality, and consistency of the data.

Method validation encompasses the evaluation of several key parameters as stipulated by guidelines from bodies like the International Conference on Harmonisation (ICH). mdpi.com

Specificity: This parameter ensures that the analytical signal is solely attributable to the analyte of interest, this compound, without interference from other components such as impurities, degradation products, or matrix components. researchgate.netunodc.org For chromatographic methods, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and by performing peak purity analysis. sapub.org For instance, in a high-performance liquid chromatography (HPLC) method for methadone hydrochloride, peak purity was confirmed to be greater than 995 out of 1000, indicating no co-eluting interferences. nih.gov

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com It is determined by analyzing a series of standards over a defined concentration range. For a method determining methadone and tramadol, linearity was established over a concentration range of 25–100 ng/mL with a correlation coefficient (R²) greater than 0.95. researchgate.net Another HPLC method for various drugs showed linearity in the range of 0.5–25 μg/mL with R² values exceeding 0.999 for all analytes. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.netmdpi.com The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ typically has a signal-to-noise ratio of 10:1. unodc.org A validated UHPLC-PDA method for methadone reported a low LOD of 3 µg/L. researchgate.net

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the certified value. It can also be determined through recovery studies, where a known amount of pure drug is added to a placebo formulation and the percentage of the drug recovered is calculated. Accuracy is typically expressed as the percentage of recovery or the relative error (% RE). researchgate.net For example, an accuracy study for tapentadol hydrochloride showed a mean recovery of 101.3%.

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. unodc.org It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). researchgate.net Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For pharmaceutical analysis, a %RSD of less than 2% is generally considered acceptable.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For an HPLC method, parameters that might be varied include the pH of the mobile phase, mobile phase composition, flow rate, and column temperature.

| Parameter | Typical Acceptance Criterion | Example (from related compounds) |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | R² > 0.999 for methadone analysis lww.com |

| Accuracy (% Recovery) | 98.0% - 102.0% | Mean recovery of 101.3% for tapentadol HCl |

| Precision (%RSD) | ≤ 2% | Intra- and inter-day %RSD < 2% for tapentadol HCl |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 3 µg/L for methadone researchgate.net |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.55 µg/mL for DDVP in blood researchgate.net |

The mass balance approach is a comprehensive method for assigning the purity of a substance. nih.govresearchgate.net It is based on the principle that the sum of the mass fractions of the main component and all identified impurities should equal 100%. veeprho.com This approach provides a thorough evaluation of purity by quantifying the main component indirectly, by subtracting the sum of all impurity contents from 100%.

For this compound, the mass balance calculation would be: Purity (%) = 100% - (% Related Substances) - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue/Inorganic Impurities)

Each class of impurity is quantified using a specific analytical technique: nih.govresearchgate.net

Structurally Related Impurities: These are quantified using a validated, stability-indicating chromatographic method, such as HPLC with UV detection.

Water Content: Determined by Karl Fischer titration. nih.govresearchgate.net

Residual Solvents: Analyzed using headspace gas chromatography (HS-GC), often coupled with a mass spectrometer (MS). nih.govresearchgate.net

Non-volatile or Inorganic Impurities: Measured by thermogravimetric analysis (TGA) or a residue on ignition test. nih.govresearchgate.net

Achieving a mass balance close to 100% (typically within a range of 95% to 105%) provides strong evidence that all significant impurities have been identified and accurately quantified, thus confirming the stability-indicating nature of the primary analytical method. sapub.orgveeprho.com

Bioanalytical Method Development for Biological Matrices

Bioanalytical methods are developed for the quantitative determination of drugs and their metabolites in biological fluids such as plasma, serum, or urine. iajps.comonlinepharmacytech.info These methods are essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. scispace.com The development of a robust bioanalytical method for this compound requires careful consideration of sample preparation, chromatographic separation, and detection. nih.gov

The major challenge in bioanalysis is the complexity of the biological matrix, which contains numerous endogenous components that can interfere with the analysis. onlinepharmacytech.info Therefore, an efficient sample preparation step is paramount to remove these interferences and concentrate the analyte. nih.gov Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to denature and precipitate proteins. onlinepharmacytech.info

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. onlinepharmacytech.info For methadone analysis in plasma, extraction with diethyl ether from an alkalized sample has been successfully used. nih.gov

Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. scispace.com

Following sample preparation, the extract is analyzed, most commonly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.gov LC-MS/MS is the preferred technique in modern bioanalysis due to its high sensitivity, selectivity, and specificity, allowing for the detection of very low concentrations of the drug and its metabolites. onlinepharmacytech.infonih.gov The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions (column, mobile phase) for good peak shape and separation, and tuning the mass spectrometer parameters (e.g., selecting precursor and product ions for multiple reaction monitoring) to achieve maximum sensitivity and specificity for the analyte and an internal standard. globethesis.com

Table of Chemical Compounds

| Compound Name |

|---|

| Acetonitrile |

| Diethyl ether |

| This compound |

| Methanol |

| Methadone |

| Methadone hydrochloride |

| Tapentadol hydrochloride |

| Tramadol |

Theoretical Frameworks and Future Directions in Opioid Research Relevant to Dimepheptanol Hydrochloride

Application of Receptor Theory to Opioid Pharmacology

Receptor theory provides the fundamental basis for understanding the actions of opioids like Dimepheptanol hydrochloride. Opioids exert their effects by interacting with specific receptors, primarily the mu (µ), delta (δ), and kappa (κ) opioid receptors.

The Furchgott equation is a pharmacological tool used to determine the dissociation constant (KA) of an antagonist and the receptor reserve for a specific agonist in a given tissue. This method involves the irreversible inactivation of a fraction of receptors, allowing for the quantification of the relationship between receptor occupancy and the observed pharmacological effect.

Due to the lack of specific experimental data for this compound, a direct application of the Furchgott equation is not possible. However, in the broader context of opioid research, this method is crucial for characterizing the efficacy and potency of new opioid compounds. For a drug like this compound, such studies would be invaluable in determining its intrinsic activity at the µ-opioid receptor and understanding how efficiently it can produce an analgesic effect.

Integration of Pharmacokinetic-Pharmacodynamic (PK/PD) Models

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a powerful tool for understanding the time course of a drug's effects in the body. It integrates the drug's concentration-time profile (pharmacokinetics) with its pharmacological effect (pharmacodynamics).

For opioids, PK/PD models are essential for optimizing dosing regimens to maximize analgesia while minimizing adverse effects. Given the limited specific data for this compound, we can look to the extensive PK/PD modeling that has been done for methadone and LAAM.

LAAM is known for its long half-life, which is attributed to its active metabolites, nor-LAAM and dinor-LAAM. boehringer-ingelheim.com The pharmacokinetic profiles of LAAM and its metabolites are complex and exhibit significant inter-individual variability. boehringer-ingelheim.com

Interactive Table: Pharmacokinetic Parameters of LAAM and its Metabolites

| Compound | Peak Plasma Time (Steady-State) | Half-Life | Primary Metabolizing Enzyme |

| LAAM | 1.5 - 2 hours | ~2.6 days | CYP3A4 |

| nor-LAAM | Variable | ~2 days | CYP3A4 |

| dinor-LAAM | Variable | ~4 days | CYP3A4 |

This data is derived from studies on levo-α-acetylmethadol (LAAM) and is presented here as an analogue for understanding the potential pharmacokinetics of this compound's components. boehringer-ingelheim.com

A PK/PD model for this compound would need to account for the absorption, distribution, metabolism, and excretion of its various isomers and their potential active metabolites. Such a model would be instrumental in predicting the onset and duration of its analgesic effects and guiding future clinical research. Population PK/PD models for methadone have been developed to account for inter-individual variability due to factors like age and genetic polymorphisms in metabolizing enzymes. cellml.orgnih.govireta.org

Novel Ligand Discovery and Drug Design Principles

The field of opioid research is continually striving to develop new analgesics with improved safety profiles. Novel ligand discovery and drug design principles are central to this effort. One key area of focus is the development of biased agonists. These are ligands that preferentially activate certain downstream signaling pathways over others at the same receptor. For the µ-opioid receptor, the goal is to design agonists that favor G-protein signaling (associated with analgesia) over β-arrestin recruitment (linked to adverse effects like respiratory depression and constipation).

The structure-activity relationship (SAR) of methadone and its analogues, including Dimepheptanol, provides a basis for designing new compounds. The core structure of these molecules, with a diphenylpropylamine backbone, is crucial for their opioid activity. Modifications to this structure can significantly alter potency, efficacy, and duration of action. For instance, the acetylation in LAAM contributes to its distinct pharmacokinetic profile. Understanding the SAR of this class of compounds is essential for designing novel ligands with desired properties. nih.gov

Unanswered Questions and Future Avenues of Academic Inquiry

The significant gap in the scientific literature regarding this compound presents numerous unanswered questions and opportunities for future research.

Pharmacological Characterization: There is a critical need for comprehensive studies to determine the receptor binding affinities, functional activities, and selectivity profiles of this compound and its individual isomers at all opioid receptors.

Pharmacokinetic and Metabolic Profiling: Detailed pharmacokinetic studies in preclinical models and eventually in humans are necessary to understand the absorption, distribution, metabolism, and excretion of this compound. Identifying its major metabolites and their pharmacological activity is crucial.

PK/PD Modeling: Once sufficient data is available, the development of robust PK/PD models will be essential to predict its therapeutic window and guide potential clinical applications.

Biased Agonism and Signaling Pathways: Investigating whether this compound or its isomers exhibit biased agonism at the µ-opioid receptor could reveal a potential for a more favorable side-effect profile compared to conventional opioids.

Structure-Activity Relationship Studies: Further exploration of the SAR within the methadol series could inform the design of new analgesics with improved properties.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Dimepheptanol hydrochloride in academic laboratories?

Synthesis typically involves condensation reactions between precursor amines and ketones under controlled pH and temperature, followed by hydrochloride salt formation. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C NMR), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For example, similar hydrochloride salts like Pyridoxine HCl are synthesized using solvent evaporation and recrystallization, with validation via pharmacopeial monographs .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Method validation should follow ICH Q2(R1) guidelines, including parameters like linearity (calibration curves over 80–120% of target concentration), accuracy (spiked recovery tests), precision (intra-/inter-day variability), and specificity (peak resolution from impurities). Reverse-phase HPLC with UV detection (e.g., C18 columns, 220–280 nm) is commonly used, as demonstrated for Pyridoxine HCl .

Q. What strategies ensure accurate assessment of this compound purity in preclinical samples?

Combine orthogonal techniques:

Q. What storage conditions are critical for maintaining this compound stability in long-term studies?

Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and photodegradation. For solutions, aliquot into sealed vials and avoid freeze-thaw cycles. Stability studies should monitor degradation via accelerated testing (40°C/75% RH for 6 months) .

Q. How should regulatory considerations for handling this compound be addressed in research protocols?

Dimepheptanol is listed as a controlled substance (Schedule I/II analogs in some jurisdictions), requiring DEA/FDA approvals for procurement and use. Researchers must document chain-of-custody, secure storage, and disposal via hazardous waste protocols .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics in vivo?

Use crossover or parallel-group designs in rodent models, with serial blood sampling for plasma concentration-time profiles. Employ compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate parameters like Cmax, Tmax, and AUC. Validate assays using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?

Q. What formulation challenges arise when developing sustained-release this compound systems?

Q. How can metabolite identification studies enhance understanding of this compound’s safety profile?

Perform in vitro hepatic microsomal assays (human/rodent) to identify Phase I/II metabolites. Use high-resolution MS (HRMS) with predictive software (e.g., MetaboLynx) to map metabolic pathways. Correlate findings with in vivo toxicity data (e.g., histopathology) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.